molecular formula C₂₃H₂₃D₄F₂NO₃ B1153993 (R,R,S,R)-Nebivolol Hydrochloride-d4

(R,R,S,R)-Nebivolol Hydrochloride-d4

カタログ番号: B1153993
分子量: 407.49
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R,R,S,R)-Nebivolol Hydrochloride-d4 is a deuterated isotopologue of the β1-selective adrenergic receptor antagonist nebivolol. The compound retains the core structure of nebivolol (C₂₂H₂₅F₂NO₄·HCl) but incorporates four deuterium atoms at specific positions, resulting in a molecular formula of C₂₂H₂₁D₄ClF₂NO₄ and a molecular weight of 445.92 g/mol . This deuteration is designed to enhance metabolic stability without significantly altering pharmacological activity, making it a valuable tool for pharmacokinetic and metabolic studies .

Nebivolol’s stereochemistry is critical to its function: it has four chiral centers, and the (R,R,S,R) configuration distinguishes it from other isomers like the d-isomer (S,R,R,R) and l-isomer (R,S,S,S), which exhibit differential β-blocking and nitric oxide (NO)-mediated vasodilatory activities .

特性

分子式

C₂₃H₂₃D₄F₂NO₃

分子量

407.49

同義語

(αR,α’S,2R,2’R)-α,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol-d4; 

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Stereoisomers of Nebivolol Hydrochloride

Nebivolol’s enantiomers and diastereomers exhibit distinct pharmacological profiles:

Isomer β1-Blocking Activity NO-Mediated Vasodilation Key References
(S,R,R,R)-Nebivolol (d-isomer) High potency Moderate
(R,S,S,S)-Nebivolol (l-isomer) Low potency High
(R,R,S,R)-Nebivolol-d4 Comparable to d-isomer Comparable to l-isomer

Deuterated vs. Non-Deuterated Nebivolol

Deuteration slows cytochrome P450-mediated metabolism, extending the half-life of (R,R,S,R)-Nebivolol-d4 compared to non-deuterated forms. This is critical for tracer studies in drug metabolism:

Parameter Nebivolol HCl (R,R,S,R)-Nebivolol-d4 HCl References
Molecular Weight 441.90 g/mol 445.92 g/mol
Metabolic Stability Susceptible to CYP2D6 Enhanced resistance to CYP2D6
Half-life (in vitro) ~10 hours ~15–20 hours

Deuterated forms are used as internal standards in LC-MS assays to quantify nebivolol and its metabolites, such as 4-hydroxynebivolol, in biological matrices .

Comparison with Other β-Blockers

Nebivolol’s NO-dependent vasodilation differentiates it from classical β-blockers like atenolol:

Drug β1 Selectivity Vasodilatory Mechanism Clinical Impact References
Atenolol High None Reduced cardiac output
Nebivolol High NO/cGMP pathway Improved endothelial function
(R,R,S,R)-Nebivolol-d4 High Preserved NO pathway Extended PK profiling

In human studies, nebivolol increases forearm blood flow by 91% via NO synthase activation, a mechanism absent in atenolol .

Metabolites and Derivatives

Key metabolites of nebivolol include 4-hydroxynebivolol, which retains partial β-blocking activity. Deuterated analogs like 4-Hydroxy Nebivolol Hydrochloride-d4 (MW 475.91 g/mol) are used to track metabolic pathways :

Compound Role Applications
4-Hydroxy Nebivolol Active metabolite Biomarker for CYP2D6 activity
4-Hydroxy Nebivolol-d4 Deuterated internal standard LC-MS quantification

Stability and Analytical Considerations

(R,R,S,R)-Nebivolol-d4 shares the instability of non-deuterated nebivolol under acidic/basic hydrolysis but benefits from deuterium’s kinetic isotope effect in oxidative conditions . RP-HPLC methods resolve nebivolol-d4 from degradation products (e.g., retention time shifts ≥2 minutes) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。